2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
Scientific Research Applications
Crystallography and Molecular Structure
Crystallographic studies often focus on understanding the molecular conformation, intermolecular interactions, and crystal packing of compounds. For example, research on Marbofloxacin and Flunarizinium isonicotinate reveals insights into molecular conformations and hydrogen bonding patterns, which are critical for understanding compound stability, reactivity, and potential for forming co-crystals with other molecules (Jin Shen et al., 2012); (C. Kavitha et al., 2014).
Drug Design and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of compounds is crucial in drug design. For instance, the study on novel Anaplastic Lymphoma Kinase inhibitors highlights the impact of hydrolysis-mediated clearance on pharmacokinetics, indicating the importance of molecular stability and enzymatic resistance in drug development (Y. Teffera et al., 2013).
Antimicrobial and Anticancer Research
Research on antimycobacterial activity of synthesized compounds, such as fluorinated Benzothiazolo Imidazole compounds, underlines the potential for discovering new therapeutic agents targeting specific microbial pathogens or cancer cells (B. Sathe et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis and structural elucidation of new compounds with potential biological activities are fundamental aspects of medicinal chemistry. Studies on novel syntheses, such as those producing 1,2-Dihydropyridin-3-carbonitrile derivatives with potential cytotoxic effects, contribute to expanding the chemical space for drug discovery (Eman M. Flefel et al., 2015).
Luminescence and Material Science
Research into the luminescence properties of compounds, as seen in the study of novel co-crystals, can have applications in material science, such as the development of luminescent materials for sensors, imaging, or electronic devices (Hongjuan Li et al., 2015).
Future Directions
properties
IUPAC Name |
2-[[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-20-7-5-18(6-8-20)21-9-10-24(30)29(27-21)16-17-11-13-28(14-12-17)25(31)23-15-19-3-1-2-4-22(19)32-23/h1-10,15,17H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZBARYNUZVHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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